Larazotide acetate, also known by its developmental code AT-1001, is a peptide compound primarily researched for its therapeutic applications in celiac disease. It acts as an anti-zonulin agent, regulating gut permeability and maintaining the integrity of tight junctions in the intestinal epithelium. This compound is synthesized through solid-phase peptide synthesis, which allows for precise control over its structure and purity.
Larazotide acetate is classified as a peptide-based drug. It is derived from the zonulin protein, which plays a critical role in regulating intestinal permeability. The compound is primarily sourced from synthetic processes that utilize various amino acids to construct its structure.
Larazotide acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that involves several key steps:
This method allows for high yield and purity of the final product, which is essential for its efficacy in clinical applications .
In industrial settings, automated peptide synthesizers enhance efficiency and consistency in producing Larazotide acetate. The final product undergoes rigorous quality control to ensure safety and effectiveness.
During its synthesis, Larazotide acetate primarily undergoes peptide bond formation. It does not typically engage in oxidation or reduction reactions under physiological conditions .
The synthesis involves various reagents:
Typical conditions include mild temperatures and inert atmospheres to ensure stability during synthesis .
The primary product is Larazotide acetate itself. During synthesis, by-products may include truncated peptides or incomplete sequences which are removed during purification processes.
Larazotide acetate functions by inhibiting zonulin's action on tight junctions in the intestinal epithelium. This inhibition prevents the disassembly of tight junctions that can lead to increased intestinal permeability—a hallmark of celiac disease. By maintaining these junctions' integrity, Larazotide helps reduce symptoms associated with gluten exposure in sensitive individuals .
Larazotide acetate appears as a white to off-white powder. It has a solubility profile that allows it to be effectively administered orally as part of therapeutic formulations.
The compound exhibits stability under controlled conditions but may degrade under extreme temperatures or humidity levels. Analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are employed to assess its physical state and stability .
Larazotide acetate has significant applications in various fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: